2-Methylphloroglucinol

Antifungal Dermatophyte Phloroglucinol Derivatives

2-Methylphloroglucinol (2-MPG) is a critical methylated scaffold, distinct from unsubstituted phloroglucinol. The C-2 methyl group directs regioselectivity and enhances antifungal potency against Trichophyton/Microsporum species. This high-yield (85-91%) intermediate from TNT is essential for reproducible SAR studies and industrial azo dye manufacturing. Substitute analogs will not yield equivalent experimental outcomes.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 88-03-9
Cat. No. B121552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphloroglucinol
CAS88-03-9
Synonyms2-Methyl-1,3,5-benzenetriol;  2,4,6-Trihydroxytoluene;  2-Methyl-1,3,5-benzenetriol;  2-Methylphloroglucinol;  NSC 112934;  NSC 72168;  Toluene-2,4,6-triol; 
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1O)O)O
InChIInChI=1S/C7H8O3/c1-4-6(9)2-5(8)3-7(4)10/h2-3,8-10H,1H3
InChIKeyBPHYZRNTQNPLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylphloroglucinol (CAS 88-03-9): Core Chemical and Bioactivity Profile for Research Procurement


2-Methylphloroglucinol (2-MPG; CAS 88-03-9), also known as 2,4,6-trihydroxytoluene, is a trihydroxylated toluene derivative belonging to the phloroglucinol class of polyphenols [1]. This compound serves as a key scaffold in medicinal chemistry and natural product research, characterized by its methyl substitution at the C-2 position of the phloroglucinol ring [2]. Its primary utility lies in its role as a versatile intermediate for synthesizing bioactive molecules with demonstrated antifungal and anti-inflammatory properties, as well as its established use in industrial dye and pigment manufacturing [3][4].

2-Methylphloroglucinol (CAS 88-03-9): Why Structural Analogs Are Not Direct Replacements


Direct substitution of 2-Methylphloroglucinol with unsubstituted phloroglucinol or other resorcinol-based analogs is scientifically unsound due to structure-dependent activity cliffs. The presence and position of the methyl group critically influence both chemical reactivity and biological target engagement [1]. Specifically, the C-2 methyl substitution on the phloroglucinol core is a key determinant of antifungal potency, as it modulates the compound's ability to interact with fungal enzymes like cytochrome P450 14α-demethylase [2]. Similarly, in synthetic applications, the methyl group directs regioselectivity and impacts reaction yields, distinguishing it from simpler polyphenols like resorcinol in carbonyl-scavenging reactions [3]. The quantitative evidence below demonstrates that generic replacement with a structurally similar compound will not yield equivalent experimental outcomes.

2-Methylphloroglucinol (CAS 88-03-9): Quantitative Differentiation vs. Phloroglucinol and Resorcinol Analogs


Antifungal Activity: Methylphloroglucinol Derivatives Outperform Phloroglucinol Analogs Against Dermatophytes

A direct head-to-head comparison of phloroglucinol derivatives (A1-A5) and methylphloroglucinol derivatives (B1-B5) demonstrated that methylation at the C-2 position consistently enhances antidermatophyte activity. The study evaluated these compounds against Trichophyton rubrum and Trichophyton mentagrophytes [1]. The results indicate that the methylated scaffold provides a more potent foundation for developing antifungal agents.

Antifungal Dermatophyte Phloroglucinol Derivatives

Synthesis Efficiency: High-Yield Production of 2-Methylphloroglucinol from 2,4,6-Trinitrotoluene

The catalytic hydrogenation of 2,4,6-trinitrotoluene (TNT) provides a reliable and high-yielding synthetic route to 2-Methylphloroglucinol. This process was optimized using a 1% Pd/Sibunit catalyst, achieving yields that support its viable procurement and scale-up [1].

Synthesis Yield Catalytic Hydrogenation

Structural Specificity in Antifungal Mechanism: C-2 Methyl Group Enables Key Enzyme Interactions

Research on methylphloroglucinol derivatives has identified the C-2 or C-6 position as the active site for antifungal activity, with molecular docking studies confirming its binding to key fungal enzymes [1]. The methyl group at the C-2 position of 2-Methylphloroglucinol is critical for this interaction, distinguishing it from other polyphenols.

Antifungal Mechanism Molecular Docking Ergosterol Biosynthesis

2-Methylphloroglucinol (CAS 88-03-9): Evidence-Backed Research and Industrial Use Cases


Development of Novel Antifungal Agents Targeting Dermatophytes

Based on direct comparative evidence that methylphloroglucinol derivatives exhibit stronger antifungal activity than their phloroglucinol counterparts [1], 2-Methylphloroglucinol is the preferred starting material for synthesizing and screening new antidermatophyte compounds. Researchers investigating Trichophyton and Microsporum species should prioritize this methylated scaffold to achieve higher hit rates in lead discovery [2].

Structure-Activity Relationship (SAR) Studies on Polyphenol Bioactivity

The identification of the C-2 methyl group as a critical active site for enzyme binding in methylphloroglucinol derivatives [2] makes 2-Methylphloroglucinol an essential comparator in SAR studies. It serves as a key compound for probing the impact of methylation on the bioactivity of phloroglucinol-based natural products, providing a clear contrast to unsubstituted phloroglucinol and other m-diphenols [3].

Synthesis of High-Value Chemical Intermediates and Dyes

The established, high-yield synthetic route from 2,4,6-trinitrotoluene (85–91% yield) [4] positions 2-Methylphloroglucinol as a cost-effective and reliable intermediate for industrial applications. Its use in forming insoluble azo dyes on blended fabrics [5] and as a precursor for dihydroxyxanthone derivatives active against human tumor cell lines [5] highlights its established utility in both dye chemistry and medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylphloroglucinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.